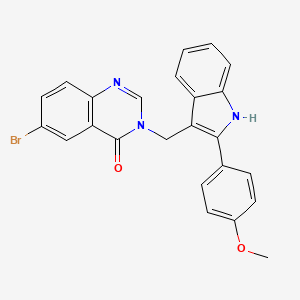
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a bromine atom at the 6th position, and a methoxyphenyl-indole moiety attached to the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinazolinone under the catalysis of palladium. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
- 4(3H)-Quinazolinone, 6-fluoro-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
- 4(3H)-Quinazolinone, 6-iodo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxyphenyl-indole moiety contributes to its unique reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
88514-20-9 |
|---|---|
Molekularformel |
C24H18BrN3O2 |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
6-bromo-3-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18BrN3O2/c1-30-17-9-6-15(7-10-17)23-20(18-4-2-3-5-22(18)27-23)13-28-14-26-21-11-8-16(25)12-19(21)24(28)29/h2-12,14,27H,13H2,1H3 |
InChI-Schlüssel |
BCMHLWVGNRQENA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



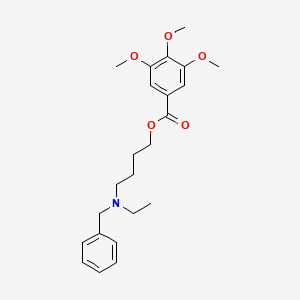
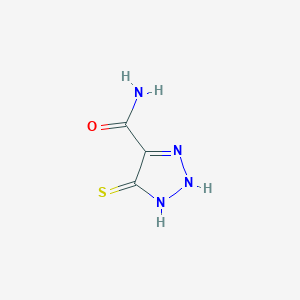
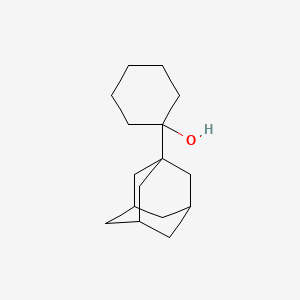
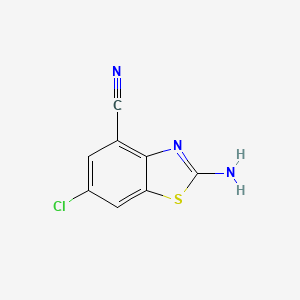
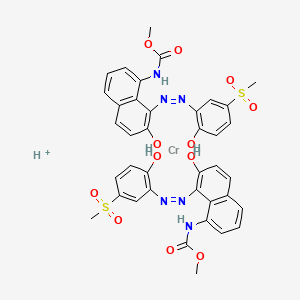
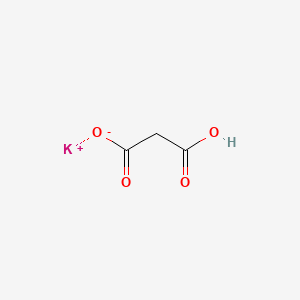
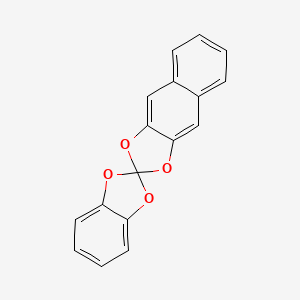
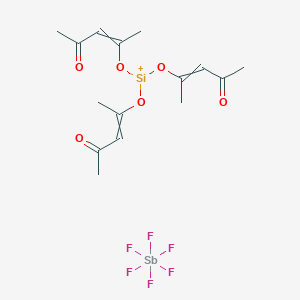
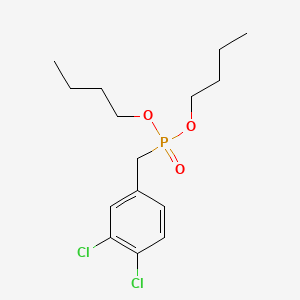
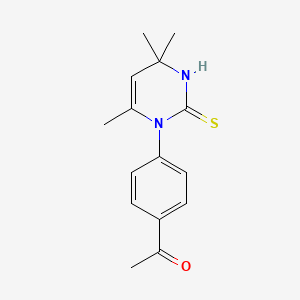

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)

